ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiazole-4-carboxylate
Description
Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiazole-4-carboxylate is a thiazole-based compound featuring a 4-carboxylate ester and a 2-benzamido group substituted with a N,N-diisobutylsulfamoyl moiety. The ethyl ester at position 4 enhances lipophilicity, while the sulfamoyl group at the para position of the benzamido substituent may influence steric and electronic properties, impacting solubility and biological interactions.
Properties
IUPAC Name |
ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5S2/c1-6-29-20(26)18-13-30-21(22-18)23-19(25)16-7-9-17(10-8-16)31(27,28)24(11-14(2)3)12-15(4)5/h7-10,13-15H,6,11-12H2,1-5H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXPIPCYSMCRCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the benzamido group: This step involves the reaction of the thiazole derivative with 4-aminobenzoyl chloride in the presence of a base to form the benzamido group.
Attachment of the sulfamoyl group: The final step involves the reaction of the intermediate compound with N,N-diisobutylsulfamoyl chloride to introduce the sulfamoyl group.
Chemical Reactions Analysis
Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions.
Scientific Research Applications
Physical Properties
The compound is characterized by its solubility in organic solvents and moderate stability under standard laboratory conditions. Its unique functional groups allow for various chemical reactions, making it a versatile building block in organic synthesis.
Medicinal Chemistry
Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiazole-4-carboxylate has shown significant potential as an antitumor agent. Research indicates that it exhibits selective cytotoxicity against various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MCF-7 | 15.2 |
| Ovarian Cancer | OVCAR-3 | 12.8 |
| Colon Cancer | HCT-116 | 10.5 |
These findings suggest that the compound may disrupt normal cellular processes by inhibiting specific enzymes involved in tumor growth and proliferation .
Enzyme Inhibition Studies
The sulfamoyl group in this compound mimics the transition state of enzyme-substrate complexes, allowing it to inhibit various enzymes effectively. This property has been explored in studies focusing on:
- Antimicrobial Activity : The compound has been tested against several bacterial strains, showing promising results against pathogens such as Bacillus subtilis and Aspergillus niger .
- Biochemical Pathways : Inhibition of key metabolic enzymes can lead to significant alterations in biochemical pathways, making this compound a candidate for further pharmacological development.
Material Science
Due to its unique chemical properties, this compound is also being investigated for applications in material science. Its ability to form complexes with metals and other materials can lead to the development of novel materials with specific functionalities.
Case Study 1: Antitumor Activity
A study published in Chemistry & Biology Interface detailed the synthesis and evaluation of this compound derivatives against various cancer cell lines. The findings highlighted the compound's selective cytotoxicity and potential as a lead compound for developing new cancer therapies .
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multiple bacterial strains. The study utilized minimum inhibitory concentration (MIC) assays to evaluate activity levels, providing insights into its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The sulfamoyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The benzamido group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- The sulfamoyl group (N,N-diisobutyl) in the target compound distinguishes it from sulfonyl-containing analogs (e.g., [7–9]), which lack the branched alkyl substituents. This likely increases steric bulk and lipophilicity compared to simpler sulfonamides.
- Unlike thiazole derivatives in (e.g., compound 29), the target compound lacks amino acid-derived side chains but retains the thiazole-4-carboxylate motif, which is critical for bioactivity in peptidomimetics.
Key Observations :
- Synthesis : The target compound’s sulfamoyl group likely requires sulfamoylation reagents (e.g., diisobutylamine with sulfonyl chloride), contrasting with the sulfonyl group introduction via Friedel-Crafts acylation in .
- Spectroscopy : The absence of C=O IR bands in triazole-thiones vs. their presence in the target compound highlights structural differences. The target’s 1H-NMR would likely exhibit split signals for the diisobutyl groups (δ ~1.0–1.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm).
Physicochemical and Functional Properties
- Lipophilicity : The ethyl ester and diisobutylsulfamoyl groups in the target compound enhance lipophilicity compared to carboxylic acid derivatives (e.g., compounds 17–19) or polar triazole-thiones. This may improve membrane permeability but reduce aqueous solubility.
- Thermal Stability : Thiazole derivatives (e.g., compound 29) often exhibit higher melting points than linear esters (e.g., compound 12). The target compound’s melting point is expected to exceed 150°C due to rigid aromatic and heterocyclic components.
Biological Activity
Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR), to provide a comprehensive overview of its biological activity.
Synthesis of this compound
The synthesis of this compound typically involves the following steps:
- Preparation of Thiazole Derivative : Starting from ethyl 2-aminothiazole-4-carboxylate, a sulfonamide coupling reaction is performed to introduce the sulfamoyl group.
- Formation of Benzamide Linkage : The benzamide moiety is attached through an amide coupling reaction with an appropriate substituted phenyl group.
- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized by NMR, IR, and mass spectrometry.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains, including Bacillus subtilis and Aspergillus niger.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4e | Bacterial | 12 µg/mL |
| 4f | Fungal | 15 µg/mL |
| 4k | Bacterial | 10 µg/mL |
| 4l | Fungal | 18 µg/mL |
These results suggest that modifications in the substituents on the thiazole ring can enhance antimicrobial activity, demonstrating a clear structure-activity relationship (SAR) .
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for anticonvulsant properties. In various animal models, compounds similar to this compound have shown efficacy in reducing seizure activity.
- Model Used : Maximal Electroshock Seizure (MES)
- Effective Dose : Compounds exhibited effective doses significantly lower than standard anticonvulsants like ethosuximide.
The presence of electron-withdrawing groups on the aromatic ring was found to correlate with increased anticonvulsant activity .
Other Biological Activities
Thiazole derivatives are known for their broad range of biological activities, including:
Case Studies and Research Findings
Several studies have highlighted the biological potential of thiazole derivatives:
- Antimicrobial Study : A study on a series of thiazole-sulfamoyl derivatives reported that compounds with nitro and amino substituents displayed enhanced antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger .
- Anticonvulsant Activity Assessment : In a study evaluating thiazole-based compounds for anticonvulsant properties, it was noted that modifications in the thiazole structure significantly influenced their efficacy in seizure models .
- Docking Studies : Computational docking studies indicated that these compounds could effectively bind to bacterial DNA gyrase and topoisomerase, suggesting mechanisms for their antimicrobial action .
Q & A
Basic Research Questions
What are the key synthetic strategies for ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiazole-4-carboxylate?
Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the thiazole core. Key steps include:
- Amidation: Coupling of ethyl 2-aminothiazole-4-carboxylate with activated carboxylic acid derivatives (e.g., sulfamoyl benzoyl chloride) in anhydrous solvents like THF or dichloromethane. Triethylamine or DIPEA is used to scavenge HCl .
- Sulfamoylation: Introduction of the N,N-diisobutylsulfamoyl group via nucleophilic substitution, requiring precise control of reaction temperature (0°C to room temperature) to avoid side reactions .
- Purification: Silica gel column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization to isolate the final product. Purity is confirmed by HPLC (>95%) .
Optimization Tips:
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Monitor reaction progress via TLC or LC-MS to minimize over-reaction.
How is this compound characterized, and what analytical methods are recommended?
Answer:
Critical characterization techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and functional group integration. For example, the thiazole proton typically resonates at δ 7.7–8.2 ppm, while the ester carbonyl appears at ~170 ppm in ¹³C NMR .
- Mass Spectrometry (ESI-MS): Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight and structural integrity .
- HPLC: Assesses purity (>98% is standard for biological testing) using C18 columns and acetonitrile/water gradients .
- Melting Point: Consistency in melting range (if crystalline) indicates purity .
What functional groups influence its reactivity, and how can they be modified?
Answer:
Key reactive sites:
- Thiazole Ring: Susceptible to electrophilic substitution (e.g., bromination at C5). Reactivity can be tuned by electron-withdrawing groups like the sulfamoyl moiety .
- Ester Group (COOEt): Hydrolyzes to carboxylic acid under basic conditions (NaOH/THF/H₂O), enabling further derivatization .
- Sulfamoyl Group (N,N-diisobutyl): The diisobutyl substituents enhance lipophilicity, impacting membrane permeability in biological assays. Replacements (e.g., cyclohexyl, aryl) can alter target affinity .
Methodological Note:
Modifications require protecting groups (e.g., Boc for amines) to prevent cross-reactivity .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
SAR strategies include:
- Substituent Variation: Synthesize analogs with changes to the sulfamoyl (e.g., N-alkyl vs. N-aryl), benzamido (e.g., electron-withdrawing vs. donating groups), or thiazole moieties .
- Biological Testing: Evaluate inhibitory activity against enzymes (e.g., kinases, proteases) using in vitro assays (IC₅₀ determination) .
- Computational Modeling: Dock analogs into target protein structures (e.g., COX-2, EGFR) to predict binding modes and guide synthesis .
Case Study:
Analog ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)thiazole-5-carboxylate showed enhanced kinase inhibition compared to the diisobutyl variant, suggesting steric bulk impacts target selectivity .
How to resolve contradictions in reported biological activity data for thiazole derivatives?
Answer:
Contradictions (e.g., varying IC₅₀ values for similar compounds) arise from:
- Assay Conditions: Differences in pH, temperature, or cell lines. Standardize protocols (e.g., ATP concentration in kinase assays) .
- Purity and Stereochemistry: Impurities or uncharacterized stereoisomers (e.g., at chiral sulfamoyl centers) can skew results. Use chiral HPLC and enantiomerically pure intermediates .
- Off-Target Effects: Perform counter-screens against related enzymes (e.g., CK1δ vs. CK1ε) to confirm specificity .
Validation Approach:
Replicate key studies with rigorously characterized batches and report full experimental details (solvents, incubation times) .
What mechanistic hypotheses exist for its biological activity, and how can they be tested?
Answer:
Proposed mechanisms include:
- Enzyme Inhibition: Thiazole derivatives inhibit kinases via ATP-binding pocket competition. Test via competitive binding assays with radiolabeled ATP .
- DNA Intercalation: The planar benzamido-thiazole system may intercalate DNA. Use ethidium bromide displacement assays or comet assays .
- ROS Modulation: Sulfamoyl groups may scavenge reactive oxygen species (ROS). Measure intracellular ROS levels with fluorescent probes (e.g., DCFH-DA) .
Experimental Design:
Combine in silico docking (Autodock Vina) with mutagenesis studies (e.g., alanine scanning of target residues) to validate binding hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
